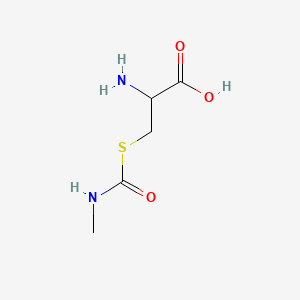

1'-HydroxyBilastine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

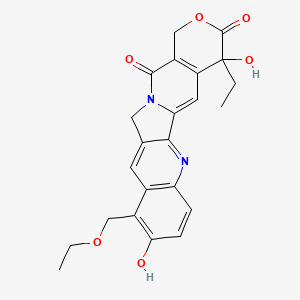

1’-HydroxyBilastine est un dérivé de la bilastine, un antihistaminique de deuxième génération utilisé principalement pour le traitement de la rhinite allergique et de l’urticaire. La bilastine agit en inhibant sélectivement le récepteur H1 de l’histamine, empêchant ainsi les réactions allergiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 1’-HydroxyBilastine implique généralement l’hydroxylation de la bilastine. Cela peut être réalisé par diverses réactions chimiques, notamment :

Oxydation : Utiliser des agents oxydants tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque pour introduire le groupe hydroxyle.

Hydroxylation : Utiliser des catalyseurs comme les enzymes du cytochrome P450 pour hydroxyler sélectivement la bilastine à la position souhaitée.

Méthodes de production industrielle : La production industrielle de la 1’-HydroxyBilastine peut impliquer des processus d’hydroxylation à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela comprend le contrôle de la température, du pH et du temps de réaction pour obtenir une conversion efficace de la bilastine en 1’-HydroxyBilastine.

Analyse Des Réactions Chimiques

Types de réactions : La 1’-HydroxyBilastine peut subir diverses réactions chimiques, notamment :

Oxydation : Oxydation supplémentaire du groupe hydroxyle pour former des cétones ou des aldéhydes.

Réduction : Réduction du groupe hydroxyle pour former l’alcool correspondant.

Substitution : Réactions de substitution nucléophile où le groupe hydroxyle est remplacé par d’autres groupes fonctionnels.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d’hydrogène, acide m-chloroperbenzoïque.

Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.

Catalyseurs : Enzymes du cytochrome P450, catalyseurs de métaux de transition.

Principaux produits :

Produits d’oxydation : Cétones, aldéhydes.

Produits de réduction : Alcools.

Produits de substitution : Divers dérivés fonctionnalisés en fonction du substituant introduit.

Applications de la recherche scientifique

Chimie : En tant que composé modèle pour étudier les réactions d’hydroxylation et les effets des groupes hydroxyle sur les propriétés pharmacologiques.

Biologie : Enquêter sur ses interactions avec les cibles biologiques et son potentiel en tant qu’agent thérapeutique.

Médecine : Explorer son efficacité et sa sécurité dans le traitement des affections allergiques et d’autres maladies.

Industrie : Utilisation potentielle dans le développement de nouveaux médicaments antihistaminiques avec des propriétés améliorées.

Applications De Recherche Scientifique

Chemistry: As a model compound for studying hydroxylation reactions and the effects of hydroxy groups on pharmacological properties.

Biology: Investigating its interactions with biological targets and its potential as a therapeutic agent.

Medicine: Exploring its efficacy and safety in treating allergic conditions and other diseases.

Industry: Potential use in the development of new antihistamine drugs with improved properties.

Mécanisme D'action

Le mécanisme d’action de la 1’-HydroxyBilastine est similaire à celui de la bilastine, impliquant l’inhibition sélective du récepteur H1 de l’histamine. Le groupe hydroxyle peut améliorer son affinité de liaison ou modifier ses propriétés pharmacocinétiques, ce qui entraîne une efficacité améliorée ou une réduction des effets secondaires. Les cibles moléculaires et les voies impliquées incluent :

Récepteur H1 de l’histamine : Blocage du récepteur pour prévenir les réactions allergiques induites par l’histamine.

Enzymes du cytochrome P450 : Implication potentielle dans son métabolisme et sa biotransformation.

Comparaison Avec Des Composés Similaires

La 1’-HydroxyBilastine peut être comparée à d’autres composés similaires, tels que :

Bilastine : Le composé parent sans le groupe hydroxyle.

Cetirizine : Un autre antihistaminique de deuxième génération ayant un mécanisme d’action similaire.

Fexofénadine : Un antihistaminique non sédatif ayant des propriétés pharmacocinétiques différentes.

Unicité : L’unicité de la 1’-HydroxyBilastine réside dans la présence du groupe hydroxyle, qui peut conférer des propriétés pharmacologiques distinctes et des avantages potentiels par rapport aux autres antihistaminiques. Cela comprend une affinité de liaison améliorée, un métabolisme modifié et des effets thérapeutiques potentiellement renforcés.

Conclusion

La 1’-HydroxyBilastine est un composé prometteur avec des applications potentielles dans divers domaines de la recherche scientifique. Sa structure chimique unique et ses propriétés pharmacologiques en font un sujet intéressant pour de futures études et développements.

Propriétés

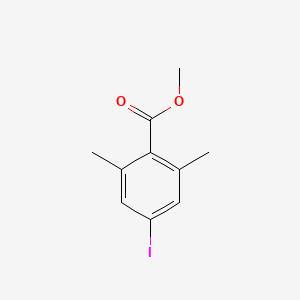

Formule moléculaire |

C28H37N3O4 |

|---|---|

Poids moléculaire |

479.6 g/mol |

Nom IUPAC |

2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]-1-hydroxyethyl]phenyl]-2-methylpropanoic acid |

InChI |

InChI=1S/C28H37N3O4/c1-4-35-18-17-31-24-8-6-5-7-23(24)29-26(31)21-13-15-30(16-14-21)19-25(32)20-9-11-22(12-10-20)28(2,3)27(33)34/h5-12,21,25,32H,4,13-19H2,1-3H3,(H,33,34) |

Clé InChI |

SOZQWIDUJJCWRY-UHFFFAOYSA-N |

SMILES canonique |

CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CC(C4=CC=C(C=C4)C(C)(C)C(=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

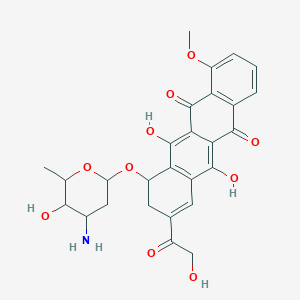

![6-[1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288885.png)

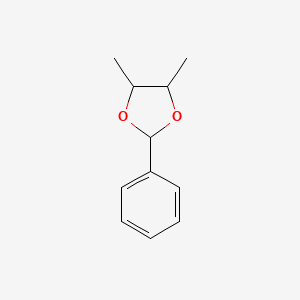

![(3'aS,4'R,5'R,6'aR)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-5,5-dimethylspiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylicAcidMethylEster](/img/structure/B12288894.png)

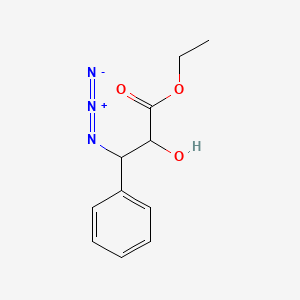

![N-[2-(4-Chlorophenyl)-1,1-dimethyl-2-oxoethyl]-2,6-difluorobenzamide](/img/structure/B12288914.png)

![1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B12288926.png)

![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 6-methoxy-](/img/structure/B12288939.png)

![Benzamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-[[(4-methoxy-2-naphthalenyl)amino]carbonyl]butyl]-, monohydrochloride (9CI)](/img/structure/B12288957.png)